N-(4-bromophenyl)-5-[4-(2-chlorophenyl)piperazin-1-yl]-2,4-dinitroaniline
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Overview
Description
N-(4-bromophenyl)-5-[4-(2-chlorophenyl)piperazin-1-yl]-2,4-dinitroaniline is a complex organic compound characterized by the presence of bromine, chlorine, and nitro functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-bromophenyl)-5-[4-(2-chlorophenyl)piperazin-1-yl]-2,4-dinitroaniline typically involves multiple steps, starting with the preparation of intermediate compounds. One common route involves the nitration of aniline derivatives followed by bromination and chlorination reactions. The final step often includes the coupling of the piperazine ring with the nitroaniline derivative under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration and halogenation processes, utilizing specialized reactors to ensure safety and efficiency. The use of catalysts and optimized reaction conditions can enhance yield and purity, making the process economically viable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
N-(4-bromophenyl)-5-[4-(2-chlorophenyl)piperazin-1-yl]-2,4-dinitroaniline undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: Typically used to convert nitro groups to amines.
Substitution: Halogen atoms can be replaced by other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are often used.
Substitution: Reagents like sodium iodide in acetone can facilitate halogen exchange reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro groups can yield corresponding amines, while substitution reactions can introduce new functional groups, altering the compound’s properties.
Scientific Research Applications
N-(4-bromophenyl)-5-[4-(2-chlorophenyl)piperazin-1-yl]-2,4-dinitroaniline has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity.
Mechanism of Action
The mechanism by which N-(4-bromophenyl)-5-[4-(2-chlorophenyl)piperazin-1-yl]-2,4-dinitroaniline exerts its effects involves interactions with specific molecular targets. The presence of nitro and halogen groups can influence the compound’s reactivity and binding affinity to biological molecules. These interactions can modulate various biochemical pathways, leading to the observed biological effects.
Properties
IUPAC Name |
N-(4-bromophenyl)-5-[4-(2-chlorophenyl)piperazin-1-yl]-2,4-dinitroaniline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19BrClN5O4/c23-15-5-7-16(8-6-15)25-18-13-21(22(29(32)33)14-20(18)28(30)31)27-11-9-26(10-12-27)19-4-2-1-3-17(19)24/h1-8,13-14,25H,9-12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XJLDDKKEHXSITR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2Cl)C3=C(C=C(C(=C3)NC4=CC=C(C=C4)Br)[N+](=O)[O-])[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19BrClN5O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
532.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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